

A Spectroscopic Comparison of 5-Ethyl-2-methylheptane and Its Structural Isomers

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Compound of Interest

Compound Name: 5-Ethyl-2-methylheptane

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This guide presents a detailed spectroscopic comparison of **5-Ethyl-2-methylheptane** and two of its structural isomers: n-nonane and 2,2,4-trimethylhexane. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of how branching affects spectroscopic signatures, supported by experimental data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

The selection of isomers for this comparison is based on their distinct structural features. **5-Ethyl-2-methylheptane** represents a moderately branched alkane, n-nonane serves as the unbranched, linear counterpart, and 2,2,4-trimethylhexane exemplifies a highly branched isomer. Understanding their spectroscopic differences is crucial for the unambiguous identification and characterization of such compounds in complex mixtures.

Data Presentation

The following tables summarize the key quantitative data obtained from Mass Spectrometry, ^{13}C NMR, ^1H NMR, and IR spectroscopy for **5-Ethyl-2-methylheptane** and its selected isomers.

Table 1: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
5-Ethyl-2-methylheptane	142	43	57, 71, 85, 113
n-Nonane	128	43	57, 71, 85
2,2,4-Trimethylhexane	128	57	41, 43, 71, 113

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound	Number of Unique Carbon Signals	Chemical Shift Range (ppm)
5-Ethyl-2-methylheptane	10	~10-40
n-Nonane	5	~14-32
2,2,4-Trimethylhexane	8	~10-50

Table 3: ¹H NMR Spectroscopic Data (Predicted)

Compound	Number of Unique Proton Signals	Chemical Shift Range (ppm)
5-Ethyl-2-methylheptane	Multiple overlapping signals	~0.8-1.5
n-Nonane	3	~0.8-1.3
2,2,4-Trimethylhexane	Multiple overlapping signals	~0.8-1.6

Table 4: Infrared (IR) Spectroscopy Data

Compound	C-H Stretching (cm ⁻¹)	C-H Bending (cm ⁻¹)
5-Ethyl-2-methylheptane	~2850-2960	~1375, ~1465
n-Nonane	~2855-2925	~1378, ~1467
2,2,4-Trimethylhexane	~2870-2960	~1365, ~1385, ~1470

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the molecular weight and fragmentation pattern of the isomers.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: Samples are typically diluted in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-500.

- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon and proton framework of the molecules.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the neat liquid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- ^1H NMR Data Acquisition:
 - A standard one-dimensional proton spectrum is acquired.
 - Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - A proton-decoupled carbon spectrum is acquired.
 - Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ^{13}C isotope.

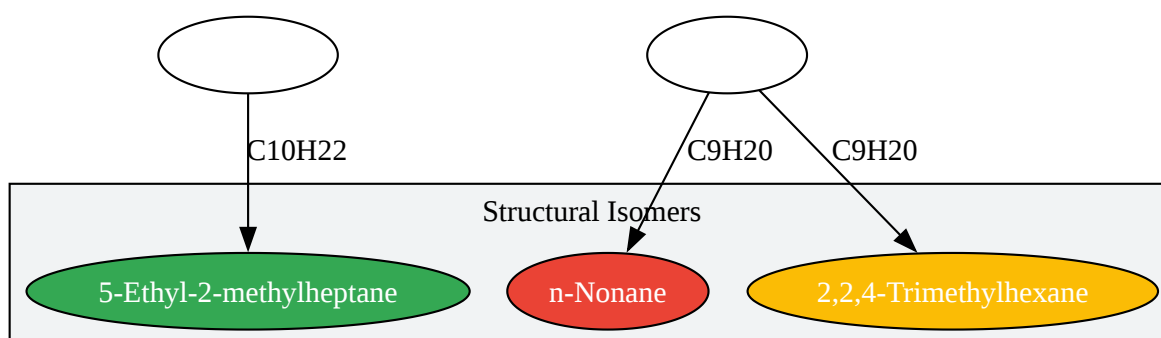
3. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the characteristic vibrational modes of the chemical bonds present in the isomers.
- Instrumentation: A Fourier-Transform Infrared spectrometer.

- Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then scanned, typically over a range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.

Mandatory Visualization

The following diagram illustrates the structural relationship between **5-Ethyl-2-methylheptane** and its selected isomers.



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Caption: Structural relationship of the compared isomers.

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